molecular formula C18H17NO4 B3059951 (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-90-9

(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B3059951
CAS No.: 151004-90-9
M. Wt: 311.3
InChI Key: ACQYZSFXPXXIHL-INIZCTEOSA-N
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Description

(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral, N-Carbobenzyloxy (Cbz)-protected unnatural amino acid that serves as a critically valuable building block in medicinal chemistry and drug discovery research. This compound features a conformationally constrained 1,2,3,4-tetrahydroisoquinoline scaffold, which rigidifies its structure and makes it an excellent peptidomimetic tool for designing bioactive molecules with enhanced metabolic stability and target selectivity compared to flexible peptides . Researchers primarily utilize this chiral synthon for developing therapeutic agents, particularly as a key intermediate in constructing sophisticated molecules for pharmaceutical applications . Its structural framework is strategically employed in the exploration of Bcl-2/Mcl-1 protein-protein interaction inhibitors, which represent a promising approach in anticancer drug development by restoring apoptotic function in cancer cells . The compound's synthetic versatility extends to serving as a precursor for novel α-aminophosphonic acids through N-acyliminium ion chemistry, providing access to phosphorus-containing bioisosteres with potential diverse biological activities . The Cbz protecting group offers convenient deprotection under mild conditions while the carboxylic acid functionality enables straightforward coupling reactions to incorporate this constrained structure into more complex molecular architectures. This product is provided as a white crystalline powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQYZSFXPXXIHL-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132355
Record name 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151004-90-9
Record name 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151004-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-1,2,3,4-tetrahydroisoquinoline.

    Protection: The amino group of the starting material is protected using benzyl chloroformate (Cbz-Cl) to form the Cbz-protected intermediate.

    Carboxylation: The protected intermediate undergoes carboxylation to introduce the carboxylic acid group. This step often involves the use of carbon dioxide (CO2) under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz group is cleaved under acidic or reductive conditions to yield free amines:

  • Hydrogenolytic cleavage : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group quantitatively, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid derivatives .

  • Acidic cleavage : Treatment with 33% HBr in acetic acid removes the Cbz group while retaining the tetrahydroisoquinoline core .

Table 1: Deprotection Conditions and Outcomes

Reaction ConditionsProductYieldSource
H₂ (1 atm), Pd/C, RT, 24 hFree amine95–99%
33% HBr in AcOH, RT, 2 hHydrobromide salt of free amine99%

N-Acyliminium Ion Formation and Phosphonylation

The Cbz-protected tetrahydroisoquinoline participates in N-acyliminium ion chemistry, enabling electrophilic substitutions:

  • Phosphonate introduction : Reacting with trialkyl phosphites (e.g., trimethyl or triethyl phosphite) in the presence of BF₃·OEt₂ generates α-aminophosphonates. This method achieved 92% yield for dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate .

  • Mechanism : The Cbz group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by phosphites .

Table 2: Phosphonylation Reactions

SubstrateReagentProductYieldSource
(S)-2-Cbz-THIQ-1-carboxylic acidTrimethyl phosphiteDimethyl N-Cbz-THIQ-1-phosphonate92%
(S)-2-Cbz-THIQ-1-carboxylic acidTriethyl phosphiteDiethyl N-Cbz-THIQ-1-phosphonate88%

Hydrogenation of Double Bonds

The tetrahydroisoquinoline core undergoes partial or full hydrogenation:

Key Observation :

"Attempts to hydrogenate dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate resulted in mixtures of tetrahydroisoquinoline (17) and dihydroisoquinoline (18) derivatives due to premature Cbz cleavage" .

Oxidation Reactions

The carboxylic acid group can undergo oxidation under controlled conditions:

  • MnO₂-mediated oxidation : In DMF at 0–20°C, potassium permanganate oxidizes the tetrahydroisoquinoline ring while preserving the Cbz group, yielding hydroxylated derivatives (83% yield) .

Esterification and Amide Formation

The carboxylic acid participates in standard derivatization reactions:

  • Methyl ester formation : Treatment with SOCl₂/MeOH converts the acid to its methyl ester (71% yield) .

  • Amide coupling : Activated esters react with amines via EDC/HOBt-mediated coupling, though specific examples require extrapolation from similar tetrahydroisoquinoline systems .

Cycloaddition Reactions

The tetrahydroisoquinoline scaffold engages in 1,3-dipolar cycloadditions:

  • Pictet-Spengler cyclization : With aldehydes (e.g., 2,3-dimethoxybenzaldehyde), the compound forms polycyclic products, though yields depend on steric and electronic effects .

Critical Analysis of Reaction Limitations

  • Competing deprotection : Hydrogenation or acidic conditions risk premature Cbz cleavage, necessitating protective group optimization .

  • Steric hindrance : Bulky substituents on the tetrahydroisoquinoline ring reduce reaction efficiency in cycloadditions .

Scientific Research Applications

(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, also known as (S)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a chemical compound with applications in scientific research . It has a molecular weight of 311.34 g/mol and the molecular formula C18H17NO4 .

Chemical Identifiers:

  • CAS Number: 151004-90-9
  • IUPAC Name: (S)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • InChI Code: 1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1
  • InChI Key: ACQYZSFXPXXIHL-INIZCTEOSA-N
  • PubChem CID: 688307

Physical Properties:

  • Physical Form: White to Yellow Solid
  • Melting Point: 136°C to 140°C

Applications in Scientific Research:

While the provided search results do not detail specific applications of this compound, they do highlight the use of related spirocyclic compounds and tetrahydroisoquinoline derivatives in various scientific fields:

  • Antimicrobial Properties: Spirooxindole derivatives have demonstrated promising antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anti-mycobacterial Properties: Spiro[indoline-3,2′-[1,3,4]oxadiazols] have shown anti-mycobacterial properties against M. tuberculosis .
  • Src Kinase Inhibition: Spirocyclic compounds have been found to act as ATP-noncompetitive Src kinase inhibitors .
  • MDM2-p53 Interaction Inhibition: Spirooxindole derivatives have shown efficacy towards MDM2-p53 .

Mechanism of Action

The mechanism of action of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with related THIQ derivatives:

Compound Name Substituents Carboxylic Acid Position Protecting Group Bioactivity/Application Key Reference
(S)-2-Cbz-1,2,3,4-THIQ-1-carboxylic acid Cbz at C2, COOH at C1 1 Cbz Intermediate for alkaloid synthesis
(S)-6,7-Dimethoxy-1,2,3,4-THIQ-1-carboxylic acid 6,7-OCH₃, COOH at C1 1 None Antiviral, COMT inhibitor
(S)-2-Benzyl-1,2,3,4-THIQ-3-carboxylic acid Benzyl at C2, COOH at C3 3 None Antiplatelet activity
(S)-Cularine (36) 6,7-OCH₃, OCH₃ at C1 None Methyl Antispasmodic agent
(S)-Salsolidine (28) 6-OCH₃, 7-CH₃ None None MAO inhibitor

Key Observations :

  • Position of Carboxylic Acid : The 1-carboxylic acid derivatives (e.g., (S)-2-Cbz-THIQ-1-COOH and (S)-6,7-dimethoxy-THIQ-1-COOH) exhibit enhanced hydrogen-bonding capacity compared to 3-carboxylic acid analogs, influencing their binding to enzymatic active sites .
  • Protecting Groups : The Cbz group in (S)-2-Cbz-THIQ-1-COOH improves synthetic flexibility but may reduce bioavailability compared to unprotected analogs like (S)-6,7-dimethoxy-THIQ-1-COOH, which directly engage in biological interactions .
  • Substituent Effects : Methoxy groups at positions 6 and 7 (as in (S)-6,7-dimethoxy-THIQ-1-COOH) enhance electron density, improving binding to viral polymerases and catechol-O-methyltransferase (COMT) .
Physicochemical Properties
Property (S)-2-Cbz-THIQ-1-COOH (S)-6,7-Dimethoxy-THIQ-1-COOH (S)-2-Benzyl-THIQ-3-COOH
XlogP 1.2 0.8 0.6
Hydrogen Bond Donors 1 1 1
Topological Polar SA 65.5 Ų 78.3 Ų 40.5 Ų

Analysis : The Cbz group increases hydrophobicity (higher XlogP) compared to methoxy-substituted analogs. Lower polar surface area (PSA) in (S)-2-Benzyl-THIQ-3-COOH correlates with improved membrane permeability .

Biological Activity

(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for the modification and optimization of their biological properties through structure-activity relationship (SAR) studies.

Biological Activities

1. Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures can inhibit the Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. For instance, a study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed that they possess potent binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds demonstrated significant anti-proliferative effects against various cancer cell lines and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties. They have shown potential in modulating neurotransmitter systems and protecting against neurodegenerative disorders. For example, certain THIQ analogs exhibit activity against oxidative stress-related damage in neuronal cells .

3. Antimicrobial Activity
Several THIQ derivatives have demonstrated antimicrobial properties against various pathogens. The structural modifications on the THIQ scaffold can enhance their efficacy against specific bacteria and fungi .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Bcl-2 Inhibition : By binding to Bcl-2 proteins, these compounds disrupt the anti-apoptotic signals within cancer cells.
  • Neurotransmitter Modulation : Some THIQs act as modulators of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.

Case Studies

Case Study 1: Anticancer Activity
A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The lead compound exhibited an EC50 value below 10 nM in cellular assays targeting chloride transport related to cystic fibrosis .

Case Study 2: Neuroprotection
In a study examining the neuroprotective effects of THIQs on neuronal cell lines exposed to oxidative stress, several derivatives were found to significantly reduce cell death and promote survival pathways .

Synthetic Approaches

The synthesis of this compound typically involves enantioselective methods to ensure high purity and efficacy. Recent advancements in synthetic strategies include:

Method Description
Chemoenzymatic SynthesisUtilizes D-amino acid oxidase for kinetic resolution of racemic mixtures .
Pomeranz–Fritsch–BobbittA cyclization method that allows for high enantiomeric excess .
Diversity-Oriented SynthesisFocuses on generating a library of THIQ derivatives with varied biological activities .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence product yield and stereochemistry?

The synthesis of this compound typically involves multi-step strategies:

  • Petasis Reaction and Cyclization : A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol undergoes a Petasis reaction with boronic acid and glyoxylic acid to form a rigid oxazinone intermediate. Subsequent Pomeranz–Fritsch–Bobbitt cyclization yields the tetrahydroisoquinoline scaffold .
  • Three-Component Reactions : Reactions between 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate produce intermediates like 2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which are hydrolyzed to the carboxylic acid .
  • Oxidative Ugi-Type Reactions : Functionalization via IBX-mediated oxidative Ugi reactions enables N- and C1-functionalization, with careful control of oxidizing agents to avoid overoxidation .

Key factors affecting yield and stereochemistry include:

  • Temperature and solvent polarity during cyclization steps.
  • Chiral auxiliaries (e.g., (R)-phenylglycinol) to enforce stereochemical outcomes .
  • Catalyst selection for asymmetric induction in multicomponent reactions .

Q. How can researchers effectively purify and characterize this compound derivatives?

  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is standard. For diastereomeric mixtures, preparative HPLC with chiral stationary phases may resolve enantiomers .
  • Characterization :
    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For example, trans-diastereomers exhibit distinct coupling constants (e.g., J = 10–12 Hz for axial protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, especially for intermediates like carboxamides .
    • X-ray Crystallography : Used to resolve ambiguous stereochemical assignments in crystalline derivatives .

Advanced Research Questions

Q. What strategies can be employed to achieve high diastereoselectivity in multi-step syntheses of this compound derivatives?

  • Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (R)-phenylglycinol) ensures retention of stereochemistry during scaffold assembly .
  • Steric and Electronic Control : In Castagnoli-Cushman reactions, bulky substituents on anhydrides or imines direct regioselectivity. For example, 4-methoxyphenyl groups enhance cyclization efficiency .
  • Dynamic Kinetic Resolution : Use of Lewis acids (e.g., ZnCl₂) in cyclization steps can shift equilibrium toward the desired diastereomer .

Q. How do researchers address contradictions in biological activity data across different in vitro and in vivo models?

  • Assay Validation : Ensure consistency in cell lines (e.g., HCT-116 for anti-proliferative studies) and animal models (e.g., dimethylhydrazine-induced colorectal cancer in mice) to reduce variability .
  • Metabolic Stability Screening : Evaluate compound stability in liver microsomes to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .
  • Dose-Response Profiling : Use multiple concentrations (e.g., 1–100 µM) to establish EC₅₀ values and rule out off-target effects .

Q. What advancements in multicomponent reactions (MCRs) have improved functionalization of the tetrahydroisoquinoline scaffold?

  • Isocyanide-Based MCRs : Reactions with benzyl chloroformate and isocyanides enable rapid C1-functionalization. Hydrogenolysis of the Cbz group allows further derivatization (e.g., amidation, esterification) .
  • Anhydride Participation : In Castagnoli-Cushman reactions, cyclic anhydrides (e.g., homophthalic anhydride) form γ-lactam intermediates, which are hydrolyzed to carboxylic acids under mild acidic conditions .
  • Oxidative Functionalization : IBX-mediated reactions introduce ketone or amide groups at the N-position without requiring pre-activation of the substrate .

Q. How can computational methods aid in optimizing synthetic routes or predicting biological activity?

  • DFT Calculations : Predict transition-state energies for cyclization steps to identify stereochemical bottlenecks .
  • Molecular Docking : Screen derivatives against target proteins (e.g., opioid receptors) to prioritize synthesis of high-affinity analogs .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity to guide structural modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
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(S)-2-Cbz-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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